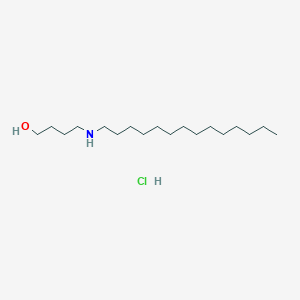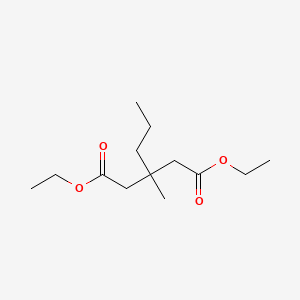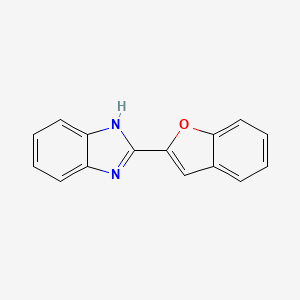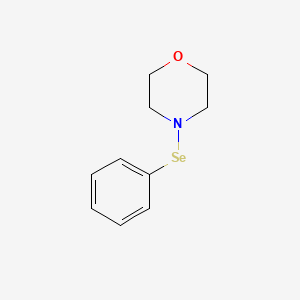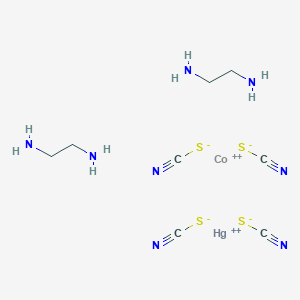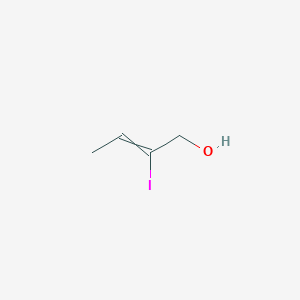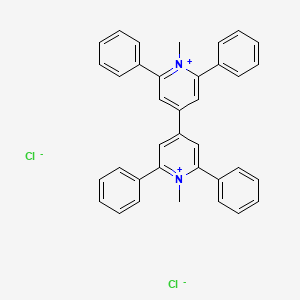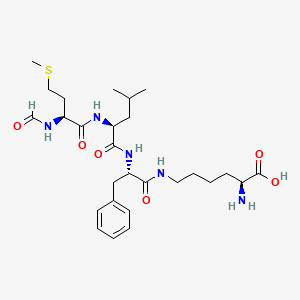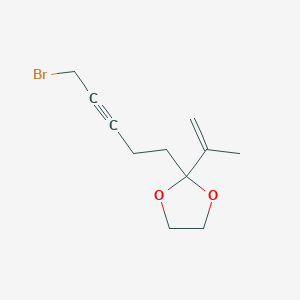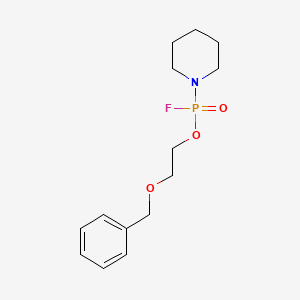
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon and fluorine atoms
Vorbereitungsmethoden
The synthesis of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of phosphonofluoridic acid derivatives with piperidine and 2-(phenylmethoxy)ethanol. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphonic acid derivatives
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.
Industry: The compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its substrate. The molecular targets of this compound include enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Phosphonofluoridic acid, 1-piperidinyl-, 2-(phenylmethoxy)ethyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, 1-pyrrolidinyl-, 2-(phenylmethoxy)ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Phosphonofluoridic acid, (1-methylethyl)-, cyclopentyl ester: This compound features a cyclopentyl ester group and an isopropyl group attached to the phosphorus atom.
Cyclohexyl ethylphosphonofluoridate: This compound has a cyclohexyl group and an ethyl group attached to the phosphorus atom
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
85473-42-3 |
|---|---|
Molekularformel |
C14H21FNO3P |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
1-[fluoro(2-phenylmethoxyethoxy)phosphoryl]piperidine |
InChI |
InChI=1S/C14H21FNO3P/c15-20(17,16-9-5-2-6-10-16)19-12-11-18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI-Schlüssel |
XGFXJZYOVBVQMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=O)(OCCOCC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


